molecular formula C10H10FNO B1306628 (5-fluoro-3-methyl-1H-indol-2-yl)methanol CAS No. 706789-01-7

(5-fluoro-3-methyl-1H-indol-2-yl)methanol

Cat. No. B1306628
CAS RN: 706789-01-7
M. Wt: 179.19 g/mol
InChI Key: YLRLBPLIQUGFEP-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methyl-1H-indol-2-yl)methanol, commonly referred to as FMIM, is an indole-based compound with a wide range of biological activities. It is a structural analog of serotonin, and has been studied extensively for its potential as a therapeutic agent. FMIM has been found to possess a number of pharmacological activities, including anti-inflammatory, anti-depressant, and anti-anxiety effects. Furthermore, FMIM has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Scientific Research Applications

Synthesis and Characterization

The compound (5-fluoro-3-methyl-1H-indol-2-yl)methanol and its derivatives have been extensively studied for their synthesis and characterization. One research focuses on the synthesis of related compounds, such as (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, exploring methods to ensure Friedel Crafts acylation catalyzed by AlCl3 occurs in the 3-position of the indole. This process avoids the need for high anhydrous and anaerobic requirements when protected by RMgX reagent (Cheng, 2012).

Another study delves into the synthesis and antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from similar compounds. This research contributes to the understanding of the compound's potential medical applications (Narayana et al., 2009).

Methylation Processes

The compound is also studied in the context of methylation processes. For instance, research on the ring-methylation of pyrrole or indole using supercritical methanol has been conducted, which provides insights into the selective methylation of indole at the C3 position. This study claims that the ring-methylation of indole using supercritical methanol proceeds via (1H-indol-3-yl)methanol (Kishida et al., 2010).

Chemical Synthesis and Biological Evaluation

There's also research focused on the synthesis and biological evaluation of new derivatives. For example, a study synthesized and evaluated the antimicrobial activity of 2-(5-fluoro-2-methyl-lH-inden-3-yl)Acetohydrazide derivatives (Kawde et al., 2015).

Structural Analysis and Theoretical Studies

Structural analysis and theoretical studies of related compounds have also been a focus. One study presents the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. This involves a detailed conformational and molecular structure analysis using X-ray diffraction and DFT calculations (Huang et al., 2021).

properties

IUPAC Name

(5-fluoro-3-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRLBPLIQUGFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284913
Record name 5-Fluoro-3-methyl-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

706789-01-7
Record name 5-Fluoro-3-methyl-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706789-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methyl-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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